3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
Overview
Description
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The compound consists of a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, coupled with a benzo[d]thiazole moiety. This combination makes it a valuable building block for the development of new pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)bicyclo[111]pentan-1-amine typically involves the formation of the bicyclo[11One common method involves the use of metal-free homolytic aromatic alkylation protocols . This method is advantageous as it avoids the use of metals, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[d]thiazole moiety or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in novel ways, making it a valuable tool for studying biochemical pathways.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can engage in π-π stacking interactions and hydrogen bonding, while the bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclo[1.1.1]pentane derivative with a different heterocyclic group.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A compound with a phenyl group instead of the benzo[d]thiazole moiety.
Uniqueness
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine stands out due to the presence of the benzo[d]thiazole group, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of new drugs with enhanced efficacy and selectivity.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)bicyclo[1.1.1]pentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-12-5-11(6-12,7-12)10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFKVLRDGDNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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